

overcoming poor solubility of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326

[Get Quote](#)

Technical Support Center: 4-Vinyl-1,3-dioxolan-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of **4-Vinyl-1,3-dioxolan-2-one** (VEC).

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of **4-Vinyl-1,3-dioxolan-2-one**?

A1: **4-Vinyl-1,3-dioxolan-2-one**, also known as vinyl ethylene carbonate (VEC), is a cyclic carbonate.^{[1][2]} Its key properties are summarized in the table below.

Property	Value
Molecular Formula	C5H6O3 ^{[3][4][5]}
Molecular Weight	114.10 g/mol ^{[1][5]}
Appearance	Colorless to almost colorless liquid ^{[4][6]}
Density	1.188 g/mL at 25 °C ^{[1][3]}
Boiling Point	237 °C at 733 mmHg ^{[1][3]}
Flash Point	96.9 °C (closed cup) ^[4]
Storage Temperature	2-8°C ^{[4][6]}

Q2: What is the known solubility profile of **4-Vinyl-1,3-dioxolan-2-one**?

A2: **4-Vinyl-1,3-dioxolan-2-one** is generally characterized by its poor aqueous solubility.^{[2][3]}

^[6] It is, however, soluble in some common organic solvents. A study has reported excellent solubility in apolar solvents like toluene and dichloromethane.^[7]

Solvent	Solubility
Water	Insoluble ^{[2][3][6]}
Toluene	Excellent
Dichloromethane	Excellent ^[7]

Q3: In which applications is the solubility of **4-Vinyl-1,3-dioxolan-2-one** a critical factor?

A3: Solubility is a critical parameter in various applications, including:

- Polymer Chemistry: As a monomer for polymerization reactions, its solubility in the reaction solvent is crucial for achieving a homogeneous reaction mixture and controlling the polymer's molecular weight and structure.^[7]
- Electrolyte Formulations: In the context of lithium-ion batteries, it is used as an additive to improve performance.^[8] Uniform dissolution in the electrolyte solvent mixture is necessary

for its effective function.

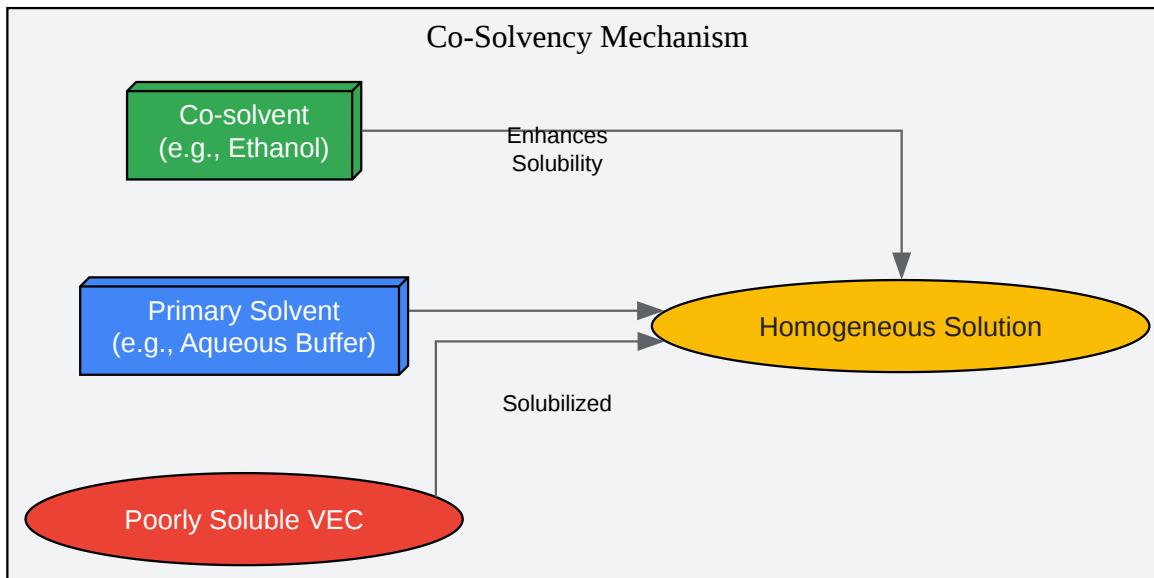
- **Organic Synthesis:** When used as a reactant in the synthesis of other molecules, such as multi-functional cyclic carbonates, its solubility in the reaction medium affects reaction kinetics and yield.[2][5]

Troubleshooting Guide

Issue: My **4-Vinyl-1,3-dioxolan-2-one** is not dissolving in my chosen solvent system.

This guide provides a systematic approach to addressing solubility challenges during your experiments.

Step 1: Solvent Selection and Screening


The initial choice of solvent is critical. Based on the "like dissolves like" principle, a systematic screening of solvents with varying polarities is recommended.

- **Recommendation:** Start with a small-scale solubility test. See the "Experimental Protocols" section for a detailed procedure.
- **Rationale:** **4-Vinyl-1,3-dioxolan-2-one** is a polar molecule, but its vinyl group provides some nonpolar character. A range of solvents should be tested to find the optimal balance of polarity for dissolution.

Step 2: Employing Co-solvents

If a single solvent is ineffective, a mixture of solvents, known as a co-solvent system, can significantly enhance solubility.[9]

- **Recommendation:** Try blending a good solvent (in which VEC is known to be soluble, e.g., dichloromethane) with a poor solvent that is required for your reaction or formulation. Add the good solvent gradually to the suspension of VEC in the poor solvent until dissolution is achieved.
- **Rationale:** The co-solvent can reduce the interfacial tension between the solute and the primary solvent, making solvation more favorable.[9]

[Click to download full resolution via product page](#)

Caption: Co-solvency enhances the solubility of a compound.

Step 3: Physical Methods of Enhancing Dissolution Rate

While these methods may not increase the equilibrium solubility, they can significantly speed up the dissolution process.

- Recommendation:
 - Agitation/Stirring: Ensure vigorous and constant stirring.
 - Sonication: Use an ultrasonic bath to break down agglomerates and increase the surface area for solvation.
 - Gentle Heating: If the compound and solvent are thermally stable, gentle heating can increase solubility. However, be cautious as **4-Vinyl-1,3-dioxolan-2-one** can polymerize at elevated temperatures. Always monitor for any changes in the solution's appearance or viscosity.

Step 4: Advanced Formulation Strategies

For applications in drug development where aqueous solubility is paramount, more advanced techniques may be necessary. These methods often involve creating amorphous solid dispersions or using nanotechnology.[\[10\]](#)[\[11\]](#)

- Solid Dispersions: Dispersing VEC in a water-soluble polymer matrix can enhance its dissolution in aqueous media.[\[12\]](#)[\[13\]](#)
- Nanotechnology: Reducing the particle size to the nanoscale can increase the surface area and, consequently, the dissolution rate.[\[11\]](#)

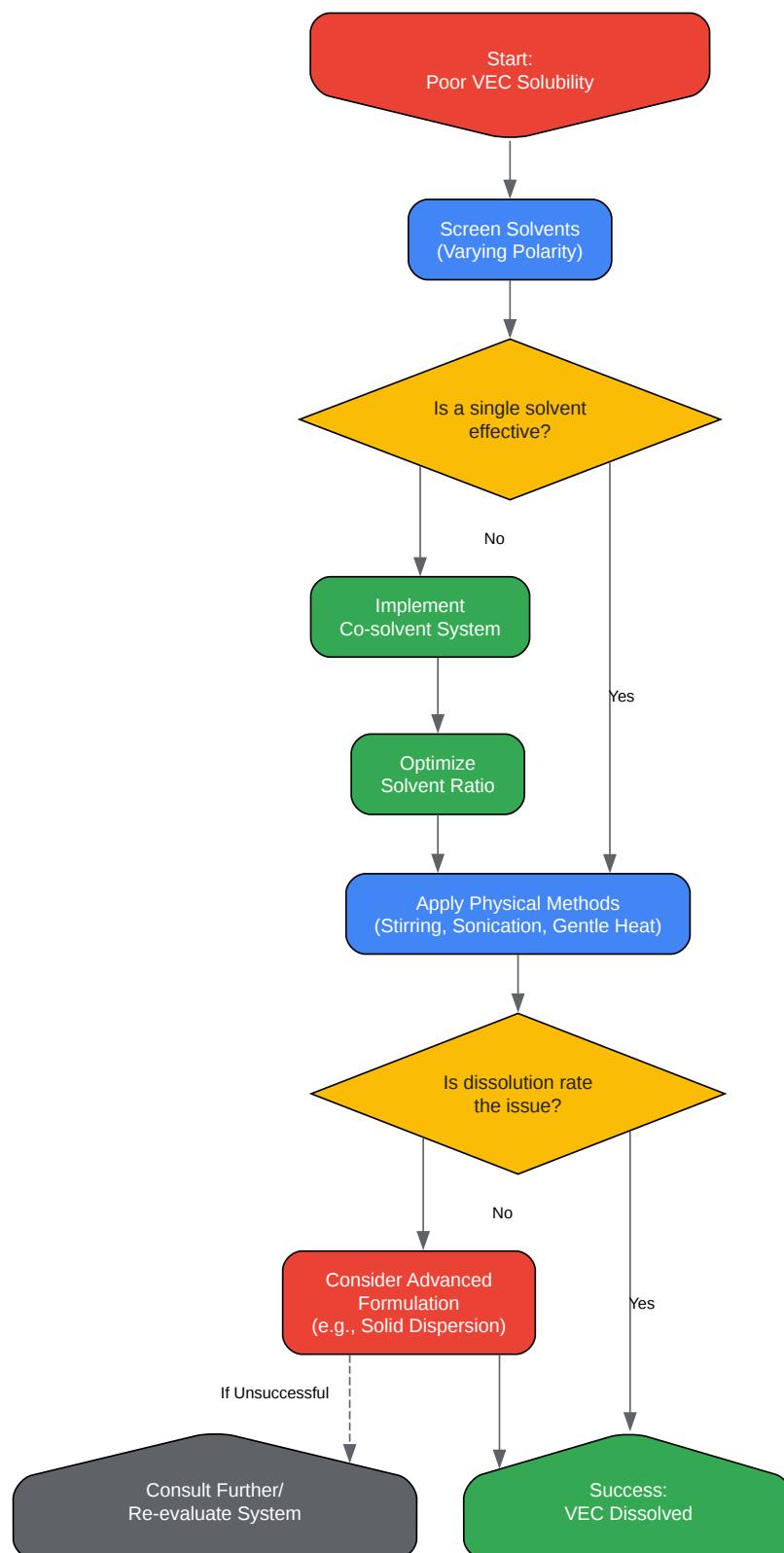
Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of **4-Vinyl-1,3-dioxolan-2-one** in various solvents.

Materials:

- **4-Vinyl-1,3-dioxolan-2-one**
- A selection of solvents (e.g., water, ethanol, isopropanol, acetonitrile, acetone, toluene, dichloromethane, DMSO)
- Vials with screw caps
- Magnetic stirrer and stir bars
- Analytical balance


Procedure:

- Add a pre-weighed amount of **4-Vinyl-1,3-dioxolan-2-one** (e.g., 10 mg) to a vial.
- Add a small volume of the selected solvent (e.g., 100 μ L) to the vial.

- Cap the vial and stir vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).
- Visually inspect for complete dissolution.
- If the compound has dissolved, add another pre-weighed amount and repeat the process until a saturated solution is formed (i.e., solid material remains undissolved).
- The solubility can then be calculated in terms of mg/mL.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with **4-Vinyl-1,3-dioxolan-2-one**.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for troubleshooting solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 碳酸乙烯亚乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Vinyl-1,3-dioxolan-2-one | 4427-96-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-ビニル-1,3-ジオキソラン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Vinyl-1,3-dioxolan-2-one CAS#: 4427-96-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 13. scispace.com [scispace.com]
- To cite this document: BenchChem. [overcoming poor solubility of 4-Vinyl-1,3-dioxolan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349326#overcoming-poor-solubility-of-4-vinyl-1-3-dioxolan-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com